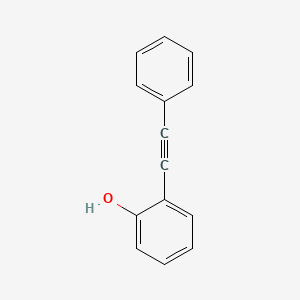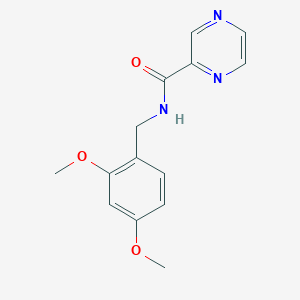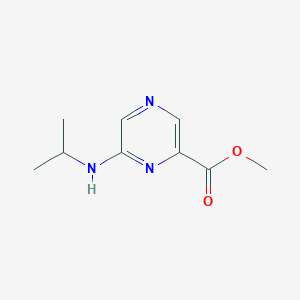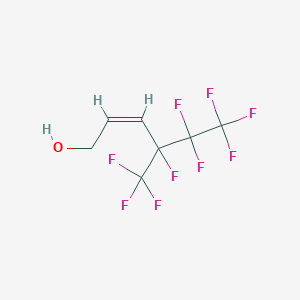
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with the molecular formula C7H5F9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol typically involves the reaction of hexafluoropropene with an appropriate alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the addition of the fluorinated groups to the carbon chain. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hexafluoro-4-(trifluoromethyl)hex-2-en-1-one, while reduction could produce hexafluoro-4-(trifluoromethyl)hexane.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicine, fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which benefit from the unique properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism of action of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-Hexen-1-ol
- (E)-2-Hexen-1-ol
- (Z)-3-Hexen-1-ol
- (E)-3-Hexen-1-ol
Uniqueness
Compared to these similar compounds, (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol is unique due to the presence of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it particularly valuable in applications where such properties are desired, such as in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H5F9O |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol |
InChI |
InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1- |
Clave InChI |
ICPWRRKQWSNHQB-UPHRSURJSA-N |
SMILES isomérico |
C(/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
SMILES canónico |
C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


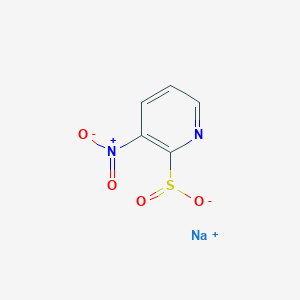
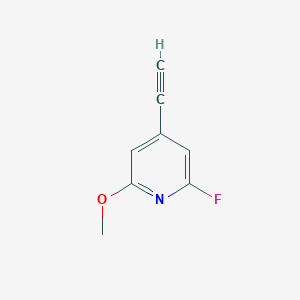
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)

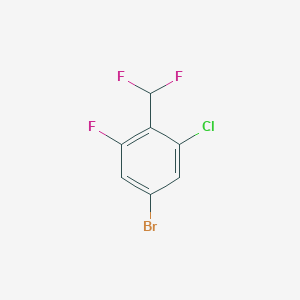


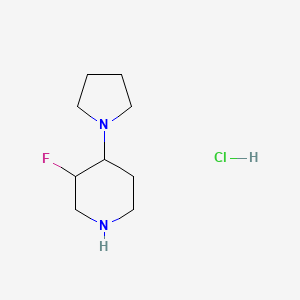
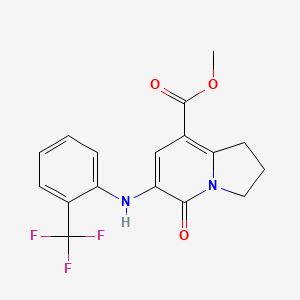
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
